BenchChemオンラインストアへようこそ!

5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

This compound offers a distinct sp³-rich cyclopropyl substitution and a furan H‑bond acceptor pair absent from commercial 5‑aryl or thiophene analogs. Researchers targeting FXR, SMYD3, or S1P receptors can use it as a matched molecular pair for ADME profiling. Select this compound to improve three-dimensionality or probe oxygen‑dependent binding. Inquire now for bulk pricing and custom packaging.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2034394-41-5
Cat. No. B2767071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
CAS2034394-41-5
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C17H15N3O3/c21-17(14-8-16(23-20-14)12-4-5-12)19-10-11-3-6-13(18-9-11)15-2-1-7-22-15/h1-3,6-9,12H,4-5,10H2,(H,19,21)
InChIKeyWRJRLJRSRKUJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034394-41-5): Core Structure and Research Context


5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule (C17H15N3O3, MW 309.3) that integrates a 5-cyclopropylisoxazole-3-carboxamide core with a (6-(furan-2-yl)pyridin-3-yl)methylamide side chain. This scaffold belongs to a broader class of isoxazole carboxamides that has been actively explored in medicinal chemistry for targets including FXR, SMYD3, and S1P receptors, as evidenced by recent patent and journal disclosures [1][2].

Why Analog Substitution Fails: Structural Determinants of Biological Activity in 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034394-41-5)


Substitution within the isoxazole carboxamide series is not functionally neutral. The 5-cyclopropyl group introduces a distinctive combination of steric constraint and electronic character that differs markedly from common alternatives such as methyl, phenyl, or pyridyl substituents [1]. Similarly, the (6-(furan-2-yl)pyridin-3-yl)methylamine moiety positions the hydrogen-bond-capable furan oxygen and pyridine nitrogen in a specific three-dimensional arrangement that cannot be replicated by simple phenyl or thiophene analogs [2]. Consequently, generic replacement with an in-class compound bearing different substituents at either the 5-position of the isoxazole or the pyridine appendage carries a high risk of altered target engagement, selectivity, and pharmacokinetic behavior—even when the compounds share the same core scaffold. The quantitative evidence below details where measurable differentiation has been documented.

Quantitative Differentiation Guide for 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034394-41-5)


5-Cyclopropyl vs. 5-Methyl Isoxazole Analog: Impact on Lipophilicity and Predicted Permeability

The 5-cyclopropyl substituent of the target compound elevates lipophilicity relative to the 5-methyl analog (N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, CAS 2034268-01-2). Calculated logP for the cyclopropyl congener is approximately 2.3, compared to about 1.8 for the methyl analog, a difference of ~0.5 log units [1]. This increase in calculated lipophilicity is consistent with the known effect of cyclopropyl groups, which provide a ~0.5–0.7 logP increment over methyl in matched molecular pairs, and may confer improved passive membrane permeability when permeability is limited by polarity rather than size [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Furan-Pyridine Linker Geometry vs. Phenyl-Pyridine: H‑Bond Acceptor Positioning

The (6-(furan-2-yl)pyridin-3-yl)methylamine appendage places the furan oxygen atom in a defined orientation relative to the pyridine nitrogen, creating a unique hydrogen-bond acceptor pair geometry. In contrast, the phenyl-pyridine analog (N-((6-phenylpyridin-3-yl)methyl)isoxazole-3-carboxamide) lacks this oxygen atom and offers only a hydrophobic phenyl surface . Crystallographic evidence from the SMYD3 isoxazole amide series demonstrates that heteroatom positioning in the amide tail region directly dictates the selectivity profile, with oxygen-containing heterocycles engaging a critical water network in the SMYD3 active site that phenyl analogs cannot replicate [1]. While no co-crystal structure exists for the target compound specifically, the furan oxygen is predicted to form a hydrogen bond with a backbone NH or conserved water molecule in a manner analogous to that observed for the isoxazole amide SMYD3 inhibitors.

Structural Biology Molecular Recognition Kinase Inhibitor Design

Cyclopropyl vs. Pyridin-3-yl at the 5-Position: Impact on Molecular Planarity and π‑Stacking Potential

The 5-cyclopropyl group is a non-planar, sp³-rich substituent that disrupts the π‑conjugation extending from the isoxazole ring, whereas the 5-(pyridin-3-yl) analog (N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, also referred to as FIPI in vendor listings) extends the aromatic system and increases molecular planarity . This difference is expected to alter both the UV/Vis spectral properties and the ability of the compound to engage in face-to-face π‑stacking interactions with aromatic residues in protein binding pockets. In the S1P₃ allosteric agonist series, Guerrero et al. demonstrated that the 5-cyclopropylisoxazole-3-carboxamide core confers exquisite selectivity (>100-fold) over other S1P receptor subtypes, a selectivity that was lost when the cyclopropyl group was replaced with larger, planar substituents [1].

Medicinal Chemistry Conformational Analysis Lead Optimization

Recommended Application Scenarios for 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034394-41-5)


Target-Class Screening Library Diversification: Introducing sp³ Character and Non-Planar Topology

When assembling a screening set for targets known to bind isoxazole carboxamide ligands (e.g., FXR, SMYD3, S1P₃), the 5-cyclopropyl substituent provides a chemically distinct alternative to the planar 5-aryl analogs that dominate commercial libraries [1]. The non-planar, sp³-rich cyclopropyl group increases three-dimensionality and may improve selectivity, as demonstrated in the S1P₃ agonist series where the cyclopropyl congener achieved >100-fold selectivity over related receptor subtypes [2]. Researchers aiming to reduce aromatic ring count or improve fragment-like physicochemical properties should prioritize this compound over the 5-(pyridin-3-yl) or 5-phenyl isoxazole carboxamide analogs.

Structure–Activity Relationship (SAR) Studies Probing the Amide Tail Region

The unique (6-(furan-2-yl)pyridin-3-yl)methylamine tail provides a defined hydrogen-bond acceptor pair (furan O + pyridine N) whose spatial arrangement differs from the commonly employed phenyl-pyridine, thiophene-pyridine, or dialkylamino tails [1]. Medicinal chemists exploring the selectivity determinants of the isoxazole carboxamide pharmacophore can use this compound to probe whether the target accommodates, or even requires, an oxygen-based H‑bond acceptor at this position. Comparative testing against the 6-phenylpyridin-3-yl analog (lacking the furan oxygen) and the 6-(thiophen-2-yl)pyridin-3-yl analog (sulfur H‑bond acceptor with different geometry) is recommended to deconvolve electronic vs. steric contributions to binding affinity.

Physicochemical Property Benchmarking: Cyclopropyl Effect on logP and Permeability

The calculated logP difference of ~0.5 units between the 5-cyclopropyl compound and its 5-methyl analog (CAS 2034268-01-2) makes this pair a useful matched molecular pair for studying the cyclopropyl effect on permeability and metabolic stability in cell-based assays [1][2]. CROs and internal DMPK groups can use this compound alongside the 5-methyl and 5-(pyridin-3-yl) analogs to empirically establish the relationship between 5-substituent lipophilicity and key ADME parameters (Caco-2 permeability, microsomal stability, plasma protein binding) within the isoxazole carboxamide chemotype.

Quote Request

Request a Quote for 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.